Product packaging for Benzilic acid(Cat. No.:CAS No. 76-93-7)

Benzilic acid

Cat. No.: B119946
CAS No.: 76-93-7
M. Wt: 228.24 g/mol
InChI Key: UKXSKSHDVLQNKG-UHFFFAOYSA-N
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Description

Benzilic Acid (CAS 76-93-7), chemically known as hydroxydiphenylacetic acid or α,α-diphenyl-α-hydroxyacetic acid, is a white crystalline aromatic acid with molecular formula C 14 H 12 O 3 and molecular weight of 228.25 g/mol . This compound is soluble in many primary alcohols and exhibits limited water solubility (approximately 2 g/L at 20°C) . This compound is primarily synthesized through the classic this compound rearrangement, a 1,2-rearrangement where benzil undergoes base-catalyzed transformation to form the α-hydroxy-carboxylic acid structure . This reaction represents the first reported example of a rearrangement reaction in organic chemistry, historically performed by Justus von Liebig in 1838 . As a versatile building block in synthetic chemistry, this compound serves crucial functions across multiple research domains. In pharmaceutical research and development, it acts as a key intermediate for constructing chiral centers and complex heterocyclic scaffolds in Active Pharmaceutical Ingredient (API) synthesis . The compound's structural features make it valuable for synthesizing anticonvulsant compounds like 5,5-diphenylhydantoin and anticholinergic agents . Beyond pharmaceuticals, this compound finds application in agrochemical research for developing advanced herbicide and insecticide intermediates , and in materials science for producing novel plasticizers that enhance polymer flexibility . The compound also serves as a precursor in fine chemical synthesis and academic research, where its consistent purity supports mechanistic studies and development of next-generation reagents . This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or human consumption uses. Researchers should consult safety data sheets and implement appropriate safety precautions when handling this compound, including proper personal protective equipment and engineering controls.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O3 B119946 Benzilic acid CAS No. 76-93-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2,2-diphenylacetic acid
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InChI

InChI=1S/C14H12O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,17H,(H,15,16)
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InChI Key

UKXSKSHDVLQNKG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O
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Molecular Formula

C14H12O3
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DSSTOX Substance ID

DTXSID0058805
Record name Benzilic acid
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Molecular Weight

228.24 g/mol
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Physical Description

Solid; [Merck Index] White to tan solid; [HSDB] White powder; [Sigma-Aldrich MSDS]
Record name Benzilic acid
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Boiling Point

180 °C
Record name BENZILIC ACID
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Solubility

Very soluble in ethanol, ethyl ether; soluble concentrated sulfuric acid; slightly soluble in acetone, In water, 1.41X10+3 mg/L at 25 °C
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Vapor Pressure

0.00000002 [mmHg]
Record name Benzilic acid
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Color/Form

White to tan powder, Forms monoclinic needles from water, Changes to deep red color at higher temperature

CAS No.

76-93-7
Record name Benzilic acid
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Record name Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-
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Melting Point

150 °C
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Historical Perspectives and Foundational Discoveries of Benzilic Acid

Early Synthesis and Characterization by Liebig (1838)

In 1838, the renowned German chemist Justus von Liebig reported the first synthesis of benzilic acid. wikipedia.orguomustansiriyah.edu.iqsmolecule.com This discovery marked a significant milestone in organic chemistry as it was the first documented instance of a rearrangement reaction. wikipedia.orglscollege.ac.in Liebig found that by treating benzil (B1666583) (1,2-diphenylethan-1,2-dione) with potassium hydroxide (B78521), followed by an acid quench, he could produce 2-hydroxy-2,2-diphenylacetic acid, which he named "this compound". uomustansiriyah.edu.iqyoutube.com

The synthesis can be achieved by heating a mixture of benzil, ethanol (B145695), and potassium hydroxide. atamanchemicals.comhmdb.ca Another method also performed by Liebig involves the dimerization of benzaldehyde (B42025) to form benzil, which then undergoes the this compound rearrangement to yield the final product. atamanchemicals.comhmdb.ca This pioneering work laid the groundwork for a new class of reactions and has since become a classic transformation in organic synthesis. wikipedia.org

The reaction is characterized by the conversion of a 1,2-diketone to an α-hydroxy carboxylic acid in the presence of a base. wikipedia.orglscollege.ac.in The process is essentially an intramolecular redox reaction, where one carbon center is oxidized while the other is reduced. wikipedia.org

Table 1: Key Details of Liebig's Synthesis

Parameter Description Reference
Year of Discovery 1838 wikipedia.orguomustansiriyah.edu.iq
Reactants Benzil, Potassium Hydroxide wikipedia.orguomustansiriyah.edu.iq
Product This compound uomustansiriyah.edu.iq
Reaction Type Rearrangement Reaction wikipedia.org

Elucidation of the this compound Rearrangement Mechanism (Baeyer, 1877)

Nearly four decades after Liebig's initial discovery, Adolf von Baeyer, another prominent German chemist, made significant contributions to understanding the mechanism of the this compound rearrangement in 1877. rsc.org While the full, currently accepted mechanism would be proposed later, Baeyer's work was crucial in the early efforts to unravel the reaction pathway.

The this compound rearrangement is a base-induced transformation of an α-diketone into the salt of an α-hydroxy-acid. rsc.org This rearrangement is not limited to aromatic diketones like benzil but can also be applied to semi-aromatic (o-quinones), alicyclic, aliphatic, and heterocyclic α-diketones. rsc.org The reaction works best with diketones that lack enolizable protons, as this prevents competing reactions like aldol (B89426) condensation. wikipedia.orglscollege.ac.in When applied to cyclic diketones, the reaction results in a ring contraction. wikipedia.orglscollege.ac.in

Evolution of Mechanistic Understanding: From Early Hypotheses to Modern Theories

The journey to fully comprehend the this compound rearrangement mechanism has been a long and intricate one, involving numerous scientists and evolving theories.

The key steps of the Ingold mechanism are as follows:

Nucleophilic Attack: A hydroxide anion attacks one of the carbonyl groups of the 1,2-diketone (benzil) in a nucleophilic addition to form a tetrahedral alkoxide intermediate. wikipedia.orgsmolecule.comlibretexts.org

Bond Rotation: A bond rotation occurs in the intermediate, positioning the migrating group (a phenyl group in the case of benzil) for attack on the adjacent carbonyl group. wikipedia.org

Concerted Migration: In a concerted and rate-determining step, the migrating group attacks the second carbonyl carbon, forming another alkoxide and concurrently creating a keto-group at the original carbon. wikipedia.org This step resembles a nucleophilic acyl substitution. atamanchemicals.com

Proton Transfer: A rapid and reversible proton transfer occurs from the newly formed carboxylic acid group to the alkoxide, resulting in a more stable carboxylate ion. lscollege.ac.inyoutube.com

Protonation: Finally, an acidic workup protonates the carboxylate to yield the final α-hydroxy carboxylic acid product, this compound. lscollege.ac.inlibretexts.org

Experimental evidence supports this mechanism. For instance, experiments using deuterated solvents showed a higher reaction rate, indicating that hydrogen migration does not occur in the rate-determining step, thus ruling out a concerted mechanism where hydrogen transfer would be involved in this step. wikipedia.org

Modern computational studies, including in silico data, have further refined this understanding. wikipedia.orglscollege.ac.in These calculations have shown that for a methyl migrating group, a significant charge builds up on the group in the transition state. atamanchemicals.com Furthermore, recent studies have highlighted the role of solvent molecules, with calculations suggesting that four water molecules are involved in stabilizing charge buildup and facilitating efficient proton transfer. lscollege.ac.in

The this compound rearrangement has also been shown to proceed with alkoxides or amide anions in place of hydroxide, leading to the formation of α-hydroxy-esters or α-hydroxy-amides, respectively. lscollege.ac.in

Table 2: Evolution of Mechanistic Understanding

Era Key Contributor(s) Contribution Reference
1838 Justus von LiebigDiscovery of the reaction. wikipedia.orguomustansiriyah.edu.iq
1877 Adolf von BaeyerEarly investigation of the rearrangement mechanism. rsc.org
Mid-20th Century Christopher Kelk IngoldProposal of the complete, long-established reaction mechanism. wikipedia.orglscollege.ac.in
Late 20th/Early 21st Century Various ResearchersRefinement of the mechanism using isotopic labeling and computational studies. wikipedia.orglscollege.ac.inatamanchemicals.com

Synthetic Methodologies and Reaction Pathways of Benzilic Acid

Conventional Synthesis Routes from Benzil (B1666583)

The traditional synthesis of benzilic acid is a multi-step process that begins with benzaldehyde (B42025) and proceeds through the intermediate compounds benzoin (B196080) and benzil. odinity.com This sequence culminates in the signature this compound rearrangement.

The cornerstone of this compound synthesis is the this compound rearrangement, a reaction first reported by Justus von Liebig in 1838. wikipedia.org This reaction involves the 1,2-rearrangement of a 1,2-diketone, such as benzil, into an α-hydroxy carboxylic acid in the presence of a strong base. wikipedia.orgorganic-chemistry.org The process is effectively an intramolecular redox reaction where one carbon center is oxidized and the other is reduced. wikipedia.org

The reaction mechanism, first fully proposed by Christopher Kelk Ingold, is a well-established, second-order process that is first order in both the diketone and the base. wikipedia.org The mechanism proceeds through the following steps:

Nucleophilic Attack: A hydroxide (B78521) anion (from a base like potassium hydroxide or sodium hydroxide) attacks one of the electrophilic carbonyl carbons of benzil in a nucleophilic addition, forming a tetrahedral alkoxide intermediate. wikipedia.orgchemistry-reaction.com

Bond Rotation: The intermediate undergoes bond rotation to position the migrating phenyl group for attack on the adjacent carbonyl carbon. wikipedia.org

1,2-Aryl Shift: In the rate-determining step, a concerted migration of a phenyl group occurs. wikipedia.orgacs.org The migrating group attacks the neighboring carbonyl carbon, forming a new carbon-carbon bond and a different alkoxide intermediate, which now contains a carboxylate group. wikipedia.orgchemistry-reaction.com

Proton Transfer: An irreversible and rapid intramolecular proton transfer occurs from the newly formed carboxylic acid group to the more basic alkoxide ion, resulting in a thermodynamically stable carboxylate salt (potassium or sodium benzilate). chemistry-reaction.comweebly.com

Acidification: The final step involves an acidic workup. The addition of a strong acid, such as hydrochloric or sulfuric acid, protonates the benzilate salt to precipitate the final product, this compound. scribd.comdavjalandhar.comyoutube.com

This rearrangement is most efficient for diketones that lack enolizable protons, as their presence can lead to competing aldol (B89426) condensation reactions. wikipedia.orgorganic-chemistry.orgchemistry-reaction.com While aromatic diketones provide excellent yields, the reaction can also be applied to aliphatic, heterocyclic, and cyclic substrates, with the latter leading to ring contraction. wikipedia.orgorganic-chemistry.org

Parameter Condition Notes
Base Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH)Aqueous or alcoholic solutions are common. orgsyn.org
Solvent Water, Ethanol (B145695), Ethanol/Ether mixtureConventional methods often use ethanol. orgsyn.orgmiracosta.edugoogle.com
Temperature Heating/RefluxThe reaction is typically heated to proceed at a reasonable rate. scribd.commiracosta.edu
Workup Acidification (e.g., HCl, H₂SO₄)Necessary to protonate the carboxylate salt and precipitate the acid. scribd.comrsc.org
Yield 84-90% (from benzaldehyde)High yields are achievable under optimized conditions. orgsyn.org

The direct precursor for the this compound rearrangement is benzil. Benzil itself is synthesized from benzaldehyde via an intermediate, benzoin, through a two-step process involving condensation and subsequent oxidation. odinity.commiracosta.edu

Benzoin is formed through the condensation of two molecules of benzaldehyde. vedantu.com While this reaction can be catalyzed by toxic cyanide ions, a common and greener laboratory method utilizes thiamine (B1217682) (Vitamin B1) as a catalyst. weebly.comsciencemadness.orglibretexts.org Thiamine hydrochloride is deprotonated by a base (e.g., sodium hydroxide) to form a thiazolium ylide, which is the active catalytic species. youtube.comlatech.edu

The mechanism for the thiamine-catalyzed benzoin condensation is as follows:

The nucleophilic ylide attacks the carbonyl carbon of a benzaldehyde molecule. libretexts.orgyoutube.com

A subsequent proton transfer creates a resonance-stabilized carbanion, which is key to the reaction. sciencemadness.orgyoutube.com This step represents an "umpolung" or reversal of the normal polarity of the carbonyl carbon. organic-chemistry.org

This nucleophilic carbanion then attacks the carbonyl carbon of a second benzaldehyde molecule, forming a new carbon-carbon bond. youtube.com

Finally, the thiamine catalyst is eliminated, regenerating the ylide and yielding the product, benzoin. youtube.com

This method serves as a safer alternative to the traditional cyanide-catalyzed pathway and mimics biological processes where thiamine pyrophosphate acts as a coenzyme. sciencemadness.orgwikipedia.org

The conversion of benzoin, an α-hydroxyketone, to benzil, an α-diketone, is an oxidation reaction. slideshare.net A common and efficient laboratory method employs concentrated nitric acid as the oxidizing agent. mercer.edulatech.edu In this process, the secondary alcohol group of benzoin is oxidized to a ketone.

The procedure typically involves heating a mixture of benzoin and concentrated nitric acid. slideshare.netmercer.edu During the reaction, reddish-brown nitrogen dioxide gas is evolved. mercer.edu After the reaction is complete, the mixture is poured into cold water to precipitate the crude benzil, which appears as a yellow solid. slideshare.netedubirdie.com The product can then be purified by recrystallization from a solvent like ethanol. edubirdie.com While nitric acid is effective, other oxidizing agents such as copper(II) sulfate (B86663) in pyridine (B92270) can also be used. latech.edu

Oxidizing Agent Solvent/Conditions Typical Yield Melting Point of Benzil
Concentrated Nitric Acid (HNO₃)Heat (water bath or hot plate)~92%94-96 °C slideshare.net
Copper(II) Sulfate (CuSO₄)PyridineHigh94-95 °C latech.edu
Sodium Dichromate (Na₂Cr₂O₇)Acetic AcidLower (due to side reactions)94-95 °C latech.edu

Precursor Chemistry: Benzoin and Benzaldehyde

Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, which aim to reduce waste and hazardous substance use, alternative methods for synthesizing this compound have been developed. wjpmr.com These approaches focus on minimizing or eliminating organic solvents and improving energy efficiency.

A significant green innovation is the development of solvent-free procedures for the this compound rearrangement. scribd.comchem21labs.com These solid-state reactions are carried out by grinding the reactants, benzil and a solid base like sodium hydroxide or potassium hydroxide, together in a mortar and pestle to form a fine powder. chegg.comchegg.com

The powdered mixture is then gently heated, for instance on a water bath, for a short period. scribd.comwjpmr.comchegg.com The reaction proceeds in the solid phase, eliminating the need for organic solvents like ethanol, which are flammable and require energy for removal. wjpmr.comchem21labs.com After heating, the resulting solid mass is dissolved in water, and any unreacted benzil can be removed by filtration. The aqueous solution of the benzilate salt is then acidified with an acid like HCl to precipitate the pure this compound. youtube.comchegg.com

These solvent-free methods are not only more environmentally benign but can also offer advantages such as shorter reaction times, simpler work-up procedures, and high product yields, often comparable to or exceeding those of conventional methods. wjpmr.comchem21labs.com Microwave-assisted synthesis, where the reactants are heated in a microwave oven for a very short duration, represents another green approach that significantly reduces reaction time and energy consumption. davjalandhar.com

Method Reactants Conditions Advantages
Solid-State Grinding Benzil, Solid NaOH/KOHGrind reactants, then heat on water bath (e.g., 20 min)Solvent-free, reduced waste, simple procedure, high atom economy. wjpmr.comchegg.com
Microwave-Assisted Benzil, Alcoholic KOHMicrowave irradiation (e.g., 1 min at 540W)Drastically reduced reaction time, energy efficient. davjalandhar.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant green chemistry technique, offering substantial improvements over conventional heating methods for the synthesis of this compound. This approach utilizes microwave irradiation to achieve rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times, increase product yields, and minimize energy consumption. rsc.orgresearchgate.net

In a typical microwave-assisted procedure, the this compound rearrangement is performed by treating benzil with a base, such as alcoholic potassium hydroxide (KOH), and irradiating the mixture in a microwave oven. asianjpr.comdavjalandhar.com For instance, a mixture of benzil and aqueous KOH in rectified spirit can be irradiated at 340 watts for approximately 6 minutes to form the potassium salt of this compound, which is then acidified to yield the final product. asianjpr.com Another green chemistry approach involves heating 0.1 g of benzil with 12 ml of 20% alcoholic KOH in a microwave at 60% intensity (540W) for just one minute. davjalandhar.com

The advantages of this methodology are clearly demonstrated when compared to traditional synthesis, which often requires refluxing for 15 minutes or longer to achieve similar results. asianjpr.com Microwave-assisted methods not only accelerate the reaction but can also lead to higher yields and cleaner products, reducing the need for extensive purification.

Atom Economy Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. The this compound rearrangement, which converts a 1,2-diketone like benzil into an α-hydroxy carboxylic acid, is an excellent example of a reaction with high atom economy. primescholars.com

The rearrangement itself is 100% atom-economical because all the atoms of the reactant (benzil) are rearranged to form the product (this compound), with no atoms being lost as byproducts. primescholars.com This is characteristic of intramolecular rearrangement reactions. oercommons.org From a green chemistry perspective, reactions with high atom economy are preferable as they minimize waste generation.

Synthesis of this compound Derivatives

Esterification Reactions (e.g., this compound, 3-(dibutylamino)propyl ester)

Esterification is a crucial method for synthesizing derivatives of this compound, modifying its properties for various applications. These derivatives can be prepared through several routes. One direct approach is the benzilic ester rearrangement , where a 1,2-diketone is treated with an alkoxide base instead of a hydroxide. This variation yields an α-hydroxy ester directly. researchgate.netwikipedia.orgchemistry-reaction.com

Alternatively, standard esterification methods can be applied to this compound itself. For example, the specific derivative This compound, 3-(dibutylamino)propyl ester (Molecular Formula: C₂₅H₃₅NO₃) can be synthesized by reacting this compound with 3-(dibutylamino)propan-1-ol. uni.lu This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the reactants to drive off the water formed during the reaction, thereby pushing the equilibrium towards the ester product. Modern, atom-economic methods for creating benzyl (B1604629) esters are also being developed, which involve the direct coupling of carboxylic acids with alkylbenzenes, although these are broader in scope. researchgate.netorganic-chemistry.org

The resulting esters, such as the 3-(dibutylamino)propyl ester, possess different physicochemical properties compared to the parent acid, which is essential for their targeted functions.

Complexation with Metal Ions (e.g., Cobalt)

This compound possesses functional groups—specifically the carboxylate and α-hydroxyl groups—that can act as ligands, donating electron pairs to form coordination complexes with metal ions. The oxygen atoms in these groups can chelate to a central metal ion, such as cobalt (Co), forming stable ring structures.

The interaction of cobalt ions with organic ligands is a well-established area of coordination chemistry. libretexts.orgchemguide.co.uk Cobalt(II), for instance, typically forms octahedral or tetrahedral complexes. In an aqueous solution, it exists as the pink-colored hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺. libretexts.org When a ligand like the benzilate anion is introduced, it can displace the water molecules to form a new complex. The stoichiometry of such complexes, often 1:2 (metal:ligand), can be determined using spectrophotometric methods. chesci.com

The resulting cobalt-benzilate complex would involve the coordination of the cobalt ion with the oxygen atoms of the carboxylate and hydroxyl groups of the benzilate ligands. The formation of such complexes can alter the chemical and physical properties of both the metal ion and the organic ligand. Studies on similar systems, such as cobalt(II) complexes with benzylmalonate anions, show the formation of coordination polymers or discrete molecular complexes depending on the reaction conditions. mdpi.com The stabilization of Co(III) is also often achieved with oxygen-donor ligands. nih.gov

Table of Mentioned Compounds

Mechanistic Investigations of the Benzilic Acid Rearrangement

Detailed Reaction Mechanism: Nucleophilic Addition, Phenyl Migration, and Proton Transfer

The long-established mechanism for the benzilic acid rearrangement, first comprehensively proposed by Christopher Kelk Ingold, proceeds through a series of well-defined steps. wikipedia.orgatamanchemicals.com This mechanism is supported by extensive experimental evidence, including isotopic labeling studies, and has been further refined by computational analysis. wikipedia.orgacs.org

The reaction commences with the rapid and reversible nucleophilic addition of a hydroxide (B78521) ion to one of the carbonyl carbons of the 1,2-diketone (e.g., benzil) to form a tetrahedral alkoxide intermediate. wikipedia.orgmsu.edumychemblog.com Isotopic labeling experiments using ¹⁸O-labeled water have shown that the rate of oxygen exchange between the carbonyl group and water is significantly faster than the rate of rearrangement, confirming that this initial addition is a pre-equilibrium step and not the rate-determining step of the reaction. wikipedia.org

Following the nucleophilic attack, a crucial bond rotation occurs in the resulting intermediate to produce a conformer where the migrating group (e.g., a phenyl group) is positioned anti-periplanar to the adjacent carbonyl group. wikipedia.org This conformational alignment is essential for the subsequent migration step.

The key and rate-determining step of the rearrangement is the concerted 1,2-migration of an aryl or alkyl group. wikipedia.orgacs.org In this step, the migrating group shifts from the carbon bearing the hydroxyl group to the adjacent carbonyl carbon. mychemblog.com This migration is "pushed" by the electron density of the alkoxide and results in the formation of a new tetrahedral intermediate, a carboxylate of an α-hydroxy acid. msu.edu This step is analogous to a nucleophilic acyl substitution, where the migrating group acts as the nucleophile. wikipedia.org Computational studies have indicated that for the migration of a methyl group, a significant charge buildup of up to 0.22 can occur on the methyl group in the transition state. wikipedia.orgchemeurope.com

The final step of the mechanism involves a rapid and irreversible proton transfer. wikipedia.orgwiley-vch.de The newly formed alkoxide is more basic than the carboxylic acid group, leading to an intramolecular proton transfer to yield the stabilized carboxylate anion. wikipedia.orgchemistry-reaction.com Subsequent acidification of the reaction mixture in a separate workup step protonates the carboxylate to afford the final α-hydroxy carboxylic acid product. mychemblog.com Computational models suggest that water molecules play a crucial role in stabilizing charge buildup in the intermediates and can act as a shuttle for the efficient transfer of protons. wikipedia.orgchemeurope.com

Stereochemical Aspects of the Rearrangement

A significant aspect of the this compound rearrangement is the stereochemical outcome at the migrating carbon center. It has been established that the 1,2-shift of the migrating group proceeds with retention of its stereochemical configuration. uomustansiriyah.edu.iq This is a general feature of such intramolecular rearrangements where the sp³-hybridized orbital of the migrating carbon transitions from being bonded to the origin carbon to the terminus carbon without inversion. msu.eduuomustansiriyah.edu.iq The migrating group effectively slips from one position to the next with minimal structural reorganization, using the same face of the migrating group to form the new bond. uomustansiriyah.edu.iq

The stereoselectivity of the rearrangement can be particularly high in cyclic systems, where the conformational constraints of the ring system dictate the facial selectivity of the nucleophilic attack and the subsequent migration. researchgate.net This stereocontrol has been exploited in the synthesis of complex molecules with specific stereochemical requirements.

Kinetic Studies of the Rearrangement

Kinetic investigations have been instrumental in elucidating the mechanism of the this compound rearrangement, providing quantitative data on the reaction rates and the factors that influence them.

Rate = k[1,2-diketone][OH⁻] sarthaks.comdoubtnut.com

This rate equation holds true for the rearrangement under typical conditions. wikipedia.orgacs.org

The rate of the this compound rearrangement is highly dependent on the pH of the reaction medium. As a base-catalyzed reaction, the rate increases with increasing hydroxide ion concentration. researchgate.netresearchgate.net Studies conducted in high-temperature water (HTW) have revealed a more complex scenario where the rearrangement can be catalyzed by acid, base, and even water itself. researchgate.netresearchgate.netrsc.org In HTW, the rate of rearrangement was found to be at its lowest at a pH of 3 and increased with a further increase in pH. researchgate.net

The solvent environment also plays a significant role. The rearrangement is commonly performed in aqueous organic solvents like aqueous ethanol (B145695) or dioxane. mychemblog.com The viscosity of the solvent can affect the mobility of the ions and thus the reaction rate. For instance, in the presence of polyethylene (B3416737) glycols (PEGs), the viscosity of the solution increases, which would be expected to decrease the reaction rate. However, the opposite effect is often observed due to the specific interactions of the additives. ias.ac.in

Various catalysts and additives have been employed to enhance the rate and efficiency of the this compound rearrangement. Phase-transfer catalysts (PTCs), such as benzyltriethylammonium chloride (TEBA), are effective, particularly in solid-liquid systems. chempap.org Ultrasound has been shown to significantly accelerate the rearrangement under phase-transfer conditions, especially when using powdered potassium hydroxide, by increasing the surface area and mass transfer between phases. chempap.org

Catalyst/AdditiveEffect on Reaction RateProbable Reason
Benzyltriethylammonium chloride (TEBA) Accelerates reaction under phase-transfer conditionsFacilitates transfer of hydroxide ions from aqueous/solid phase to organic phase. chempap.org
Ultrasound Significantly accelerates reaction with PTCIncreases surface area of solid base and enhances mass transfer. chempap.org
Polyethylene Glycols (PEGs) Increases rate with KOH and NaOHComplexes cations (K⁺, Na⁺), increasing the reactivity of the hydroxide anion. ias.ac.in
Polyethylene Glycols (PEGs) No catalytic effect with LiOHIneffective complexation of the smaller Li⁺ cation. ias.ac.in

Computational studies, particularly using density functional theory (DFT), have provided detailed insights into the transition state of the rate-determining migration step. acs.orgbeilstein-journals.org These studies have calculated activation energies and geometries for the transition state. For the rearrangement of cyclobutane-1,2-dione, the Gibbs free energy of activation for the migration step was calculated to be approximately 15 kcal/mol. beilstein-journals.org

The transition state for the 1,2-shift involves the migrating group being positioned between the carbon of origin and the carbon of migration. acs.orgchemeurope.com For instance, in the migration of a methyl group, the C-C distances between the migrating methyl carbon and the two carbonyl carbons in the transition state are nearly equal, at approximately 2.0 Å. acs.org The feasibility of this carbanion-like migration, which is generally less favorable than a carbocation migration, is attributed to the unique electronic structure of 1,2-diketones. acs.org The lowest unoccupied molecular orbital (LUMO) of the 1,2-dione system has large, nodeless lobes across the central C-C bond, which facilitates a symmetry-allowed transition for the migrating carbanion. acs.orgresearchgate.net

Experimentally determined activation parameters for related rearrangements, such as the benzylic Newman-Kwart rearrangement, have shown a high enthalpy of activation and a small, sometimes positive, entropy of activation, which can be indicative of a cyclic or highly ordered transition state. msu.edukiku.dk For the this compound rearrangement itself, the transition state of the migration step is considered to be highly organized, consistent with the concerted nature of the bond-breaking and bond-forming processes.

Competing Reaction Pathways in 1,2-Diketone Transformations

The transformation of 1,2-diketones, such as benzil (B1666583), is not limited to the classic this compound rearrangement. Depending on the substrate, reaction conditions, and catalytic systems, several other pathways can compete, leading to a variety of products. wikipedia.orgmdpi.com These competing reactions include decarboxylation and various self-reactions that result in product diversification. mdpi.com Understanding these alternative routes is crucial for controlling the desired reaction outcome.

Decarboxylation Reactions

A significant competing pathway for the this compound rearrangement is a subsequent decarboxylation, which leads to the formation of a monoketone rather than the α-hydroxy carboxylic acid. This process is effectively a formal decarbonylation of the 1,2-diketone. acs.orgchemrxiv.org

Recent research has shown that diaryl 1,2-diketones can be converted into diaryl ketones using cerium(IV) oxide (CeO₂) as a reusable heterogeneous catalyst with oxygen from the air serving as the terminal oxidant. acs.orgchemrxiv.org In this reaction, carbon dioxide is generated as the sole byproduct. acs.org Mechanistic studies indicate that this transformation proceeds through an initial this compound-type rearrangement to form an α-hydroxy carboxylate intermediate (like benzilate), which then undergoes oxidative decarboxylation to yield the final ketone product. acs.orgchemrxiv.org

Control experiments have confirmed that the reaction proceeds via this compound as a likely intermediate. acs.org When this compound itself was used as the starting material under the same catalytic conditions, a comparable yield of the decarbonylated product was obtained, supporting the proposed pathway. acs.org This decarboxylation route is particularly relevant in systems where catalysts can facilitate both the rearrangement and the subsequent decarboxylation step. acs.orgchemrxiv.org

Table 1: Catalyst and Oxidant System for Formal Decarbonylation of 1,2-Diketones

Catalyst Terminal Oxidant Byproduct Intermediate Final Product
CeO₂ O₂ (air) CO₂ This compound Monoketone

This table summarizes the key components of the CeO₂-catalyzed formal decarbonylation reaction of 1,2-diketones.

Self-Reactions and Product Diversification

Beyond simple decarboxylation, 1,2-diketones can undergo various other transformations, leading to a diverse array of products, especially under photochemical conditions. mdpi.comacs.orgnih.gov Irradiation of 1,2-diketones in the presence of other reactants, such as silyl (B83357) ketene (B1206846) acetals, can initiate several competing pathways from the excited state of the diketone. acs.orgnih.gov These pathways are highly dependent on factors like solvent polarity and the specific nature of the reactants. acs.orgnih.gov

Products from these photochemical reactions include:

1,4-Dioxenes , which result from a [4+2] cycloaddition. acs.orgnih.gov

Oxetanes , formed through the Paterno-Büchi [2+2] photocycloaddition process. mdpi.comacs.orgnih.gov

β-Hydroxy-γ-ketoesters , generated via a single-electron transfer (SET) promoted Claisen-type condensation. acs.orgnih.gov

Furthermore, 1,2-diketones are valuable building blocks for synthesizing various heterocyclic compounds. thieme-connect.de A prominent example is their cyclocondensation with aromatic ortho-diamines to produce quinoxalines, which are known for their pharmacological activities. thieme-connect.decore.ac.uk This reaction represents another path for product diversification, where the 1,2-dicarbonyl moiety serves as a dielectrophile to form a heterocyclic ring system instead of undergoing rearrangement. thieme-connect.de The choice between rearrangement and these self-reactions or condensations can be directed by the specific reaction conditions and the presence of suitable reaction partners.

Solid-State this compound Rearrangement

The this compound rearrangement, traditionally performed in aqueous organic solvents, can also be conducted effectively in the solid state. oup.commychemblog.com This solvent-free approach presents a more economical and environmentally friendly synthetic method. oup.com

Studies have demonstrated that heating a finely powdered mixture of a benzil derivative and an alkali metal hydroxide, such as potassium hydroxide (KOH), can lead to the formation of the corresponding this compound in high yields. oup.com For instance, heating a mixture of powdered benzil and KOH at 80°C for just 0.2 hours resulted in a 90% yield of this compound after acidification. oup.com

Interestingly, some solid-state this compound rearrangements have been found to proceed faster than their solution-phase counterparts. oup.comdeepdyve.comoup.com The reaction mechanism in the solid state is believed to be similar to that in solution, initiated by the nucleophilic attack of the hydroxide ion on one of the carbonyl carbons. oup.comoup.comchemtube3d.com Evidence for a radical intermediate in the solid-state reaction has been detected through electron spin resonance (ESR) spectroscopy, which showed a strong signal that diminished as the reaction progressed. oup.com

The reactivity in the solid state is influenced by the electronic nature of the substituents on the benzil structure. Benzils with electron-withdrawing groups, such as nitro groups, can rearrange even at room temperature. oup.com Conversely, those with electron-donating groups require longer reaction times at elevated temperatures. oup.com The effect of the alkali metal hydroxide can also differ from its role in solution. oup.comdeepdyve.comoup.com This solid-state method offers a much simpler procedure compared to the conventional method of heating the reactants in an aqueous organic solvent. oup.com

Table 2: Comparison of Solid-State vs. Solution-Phase this compound Rearrangement

Feature Solid-State Rearrangement Solution-Phase Rearrangement
Solvent None (solvent-free) oup.com Aqueous organic solvents (e.g., ethanol, dioxane) mychemblog.com
Reaction Rate Can be faster than in solution oup.comoup.com Typically requires hours under reflux mychemblog.com
Procedure Simple heating of powdered reactants oup.com Heating in a solvent mixture oup.com
Mechanism Similar to solution; involves OH⁻ attack and a radical intermediate oup.comoup.com Involves OH⁻ attack and a concerted migration step wikipedia.org
Environmental Impact More economical and effective oup.com Involves use and disposal of organic solvents

This table provides a comparative overview of the key characteristics of the this compound rearrangement in the solid state versus the traditional solution phase.

Spectroscopic and Analytical Characterization of Benzilic Acid

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of benzilic acid.

The FT-IR spectrum of this compound provides significant insight into its molecular structure by revealing the vibrational frequencies of its constituent bonds. A key feature is a very broad absorption band observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. brainly.com Another prominent feature is the strong absorption peak for the carbonyl group (C=O) of the carboxylic acid, which typically appears around 1708-1720 cm⁻¹. everscience.orgresearchgate.net

The spectrum also displays bands corresponding to the aromatic phenyl groups. The aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹, with specific bands noted at 3059 cm⁻¹ and 3031 cm⁻¹. everscience.orgresearchgate.net The C-C stretching vibrations within the aromatic rings appear in the fingerprint region, typically around 1600 cm⁻¹. brainly.com The O-H stretching vibration from the tertiary alcohol group is observed as a weak to medium band, with one study identifying it at 3387 cm⁻¹. everscience.org The presence of steric hindrance from the two bulky phenyl groups may limit intermolecular hydrogen bonding, sometimes resulting in a sharper-than-expected alcohol O-H signal. reddit.com

Table 1: Selected FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Assignment Intensity Reference(s)
3387 O-H stretch (hydroxyl) Weak everscience.org
3059 C-H stretch (aromatic) Weak everscience.org
2500-3300 O-H stretch (carboxylic acid) Broad brainly.com
1708 C=O stretch (carbonyl) Very Strong everscience.org
1322 C-H in-plane bend Medium everscience.org

This table is interactive. Click on the headers to sort.

FT-Raman spectroscopy provides complementary information to FT-IR. In the FT-Raman spectrum of this compound, the aromatic C-H stretching vibration is observed at 3073 cm⁻¹. everscience.org The O-H stretching vibration of the hydroxyl group appears at 3390 cm⁻¹, similar to its position in the FT-IR spectrum. everscience.org The carbonyl (C=O) stretching vibration is also active in the Raman spectrum, appearing as a strong band at 1710 cm⁻¹. everscience.org The simultaneous activity of the C=O stretching mode in both IR and Raman spectra is a notable feature. everscience.org

Table 2: Selected FT-Raman Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Assignment Intensity Reference(s)
3390 O-H stretch (hydroxyl) Medium everscience.org
3073 C-H stretch (aromatic) Strong everscience.org
1710 C=O stretch (carbonyl) Strong everscience.org

This table is interactive. Click on the headers to sort.

The vibrational spectra of this compound are dominated by the characteristic modes of its three main functional components: the carboxylic acid group, the tertiary hydroxyl group, and the two phenyl rings.

Carboxylic Acid Group (-COOH): This group is identified by its very broad O-H stretching band between 2500-3300 cm⁻¹ in the IR spectrum and a very strong C=O stretching vibration around 1710 cm⁻¹ in both IR and Raman spectra. brainly.comeverscience.org The broadness of the O-H band is a classic indicator of the hydrogen-bonded dimeric structure common in carboxylic acids. brainly.comcaltech.edu

Hydroxyl Group (-OH): The tertiary alcohol's O-H stretching vibration gives rise to a band around 3390 cm⁻¹ in both FT-IR and FT-Raman spectra. everscience.org

Phenyl Groups (C₆H₅): The two phenyl rings are characterized by aromatic C-H stretching vibrations appearing above 3000 cm⁻¹ and C-C ring stretching vibrations around 1600 cm⁻¹. brainly.comeverscience.org C-H in-plane bending vibrations are typically found in the 1000–1520 cm⁻¹ region. everscience.org

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy provides information on the electronic transitions within the molecule.

The UV-Visible spectrum of this compound is characterized by absorptions in the ultraviolet region, which are primarily due to π → π* electronic transitions within the aromatic phenyl rings. everscience.orgmasterorganicchemistry.com An experimental study of this compound grown as a single crystal using acetone (B3395972) as a solvent showed optical transparency in the visible region (400-800 nm) with absorption occurring in the UV range (200-400 nm). researchgate.net Theoretical calculations have been used to predict the electronic absorption spectrum, which is then compared with the experimental UV-Vis spectrum to understand the electronic properties and charge transfer possibilities within the molecule. everscience.org

Table 3: UV-Visible Absorption Data for this compound

Wavelength Range (nm) Absorption Type Associated Transition Reference(s)

This table is interactive. Click on the headers to sort.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide distinct signals that confirm its structure. researchgate.net

The ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals signals for the aromatic, hydroxyl, and carboxylic acid protons. The ten aromatic protons from the two phenyl rings appear as a multiplet in the region of 7.11 to 7.58 ppm. everscience.orgchemicalbook.com The single proton of the tertiary hydroxyl group gives a signal at approximately 6.4 ppm. chemicalbook.com The highly deshielded carboxylic acid proton appears as a broad signal further downfield, around 13.0-13.3 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbon atom of the carboxylic acid group is highly deshielded and appears in the range of 170-180 ppm. brainly.com The carbons of the aromatic rings typically show signals between 120-140 ppm. brainly.com

Table 4: ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (ppm) Multiplicity Assignment Reference(s)
~13.3 Singlet (broad) 1H, -COOH chemicalbook.com
7.27 - 7.39 Multiplet 10H, Aromatic chemicalbook.com

This table is interactive. Click on the headers to sort.

Table 5: ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm) Assignment Reference(s)
170 - 180 Carbonyl Carbon (-COOH) brainly.com

This table is interactive. Click on the headers to sort.

X-ray Diffraction Studies

X-ray diffraction (XRD) techniques are indispensable for the definitive determination of the solid-state structure of this compound, providing precise information on its crystal lattice, molecular geometry, and intermolecular interactions.

Powder X-ray diffraction is a crucial analytical tool for verifying the crystalline purity and phase identity of a bulk sample of this compound. The resulting diffraction pattern, which consists of a series of peaks at specific 2θ angles, serves as a unique fingerprint for the crystalline solid. This pattern can be compared against reference data from single-crystal XRD to confirm that the bulk material consists of the correct crystalline phase and is free from amorphous content or other crystalline impurities. The sharpness and intensity of the diffraction peaks also provide an indication of the sample's crystallinity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (228.24 g/mol ). The spectrum is also characterized by a series of fragment ions that provide structural information. The most prominent peaks in the mass spectrum of this compound result from characteristic fragmentation pathways.

m/z ValueProposed Fragment IonSignificance
183[M - COOH]⁺Loss of the carboxylic acid group
105[C₆H₅CO]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation

Chromatographic Techniques

Chromatography is a fundamental analytical technique for the separation, identification, and quantification of this compound. chem21labs.com Both gas and liquid chromatography, often coupled with mass spectrometry, are employed to achieve high sensitivity and specificity.

Gas chromatography is a viable method for the analysis of this compound; however, due to the compound's low volatility and polar nature, direct analysis is challenging. osti.govcreative-proteomics.com To overcome these limitations, derivatization is necessary to convert this compound into a more volatile and thermally stable form suitable for GC analysis. researchgate.net This chemical modification process targets the active hydrogen atoms in the hydroxyl and carboxylic acid groups, reducing the compound's polarity. colostate.eduresearchgate.net

Common derivatization strategies for carboxylic acids like this compound include:

Silylation: This is a universal method where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. colostate.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS). The ease of derivatization for different functional groups generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide.

Alkylation (Esterification): This process converts the carboxylic acid into an ester, typically a methyl ester, which is less polar and more volatile. colostate.edu

Research has shown that both silylation and methylation are effective derivatization strategies for the GC-MS analysis of this compound. researchgate.net One study found that derivatization with BSTFA was more practical and operationally stable, with optimal reaction conditions at 80°C for 75–120 minutes. researchgate.net

High-Performance Liquid Chromatography (HPLC) is one of the most common and effective methods for the determination of this compound. chem21labs.comresearchgate.net It generally offers simpler sample preparation compared to GC as derivatization is not typically required. researchgate.net

Reverse-phase (RP) HPLC is a frequently used mode for this compound analysis. sielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Methodologies often employ a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid or formic acid. sielc.com The choice of acid is critical when coupling LC with a mass spectrometer, with the more volatile formic acid being preferred for LC-MS applications. sielc.com

Table 1: Example HPLC Conditions for this compound Analysis

Parameter Conditions Source(s)
Technique Reverse-Phase (RP) HPLC sielc.com
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, and Formic Acid sielc.com

| Applications | Quantitative analysis, isolation of impurities, pharmacokinetics | sielc.com |

Coupling chromatographic techniques with mass spectrometry (MS) provides a powerful tool for the unambiguous identification and sensitive quantification of this compound. chem21labs.comcreative-proteomics.com The mass spectrometer acts as a highly specific and sensitive detector for the compounds separated by the chromatograph.

GC-MS: For GC-MS analysis, sample preparation can be crucial. One reported method involves an ion-pair (IP) solid-phase extraction (SPE) to extract this compound and other acidic degradation products prior to analysis. nih.gov In this study, tetrabutylammonium (B224687) bromide (TBAB) and cetyltrimethyl ammonium (B1175870) bromide (CTAB) were effective IP reagents, yielding high and reproducible recoveries of over 90%. nih.gov The analysis is then performed in electron impact (EI) ionization mode. nih.gov As mentioned previously, derivatization is essential for preparing this compound for GC-MS analysis. researchgate.net

LC-MS: Liquid chromatography-mass spectrometry is well-suited for analyzing less volatile compounds like this compound without the need for derivatization. mdpi.com The key consideration is the use of an MS-compatible mobile phase, which typically means replacing non-volatile acids like phosphoric acid with volatile organic acids such as formic acid. sielc.com LC-MS provides robust evidence for the presence of this compound, which can be an important indicator in various analytical scenarios. researchgate.net

Potentiometric Methods and Sensor Development for this compound Determination

Potentiometric sensors, a type of electrochemical sensor, offer a sensitive, selective, and straightforward approach to determining the concentration of specific analytes. medmedchem.com Research has led to the development of a potentiometric sensor specifically for the determination of this compound. researchgate.net

The principle of this sensor is based on the conversion of this compound into an electrochemically active complex using boric acid. researchgate.net Boric acid is known to form stable compounds with α-hydroxy acids like this compound, creating a boronate ester complex. This complex formation provides the selectivity needed for the potentiometric measurement. researchgate.net

The sensor exhibits high selectivity towards this compound, with minimal interference from various metal cations and anions of other organic and inorganic acids. researchgate.net This method has been successfully applied to the analysis of this compound in pharmaceutical formulations. researchgate.net

Table 2: Performance Characteristics of a this compound Potentiometric Sensor

Parameter Value/Range Source(s)
Slope 55.2 mV/pC researchgate.net
Linearity Range 10⁻² – 10⁻⁴ mol/L researchgate.net
Detection Limit (pCmin) 4.9 researchgate.net

| Response Time | 5 – 30 seconds | researchgate.net |

Computational and Theoretical Investigations of Benzilic Acid

Quantum Chemical Calculations

Quantum chemical calculations have proven to be a powerful tool for investigating the molecular properties of benzilic acid. These computational methods provide detailed insights into the electronic structure, geometry, and vibrational frequencies of the molecule, complementing experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the properties of this compound. worldscientific.comresearchgate.net The B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional is frequently employed in these calculations, often in conjunction with various basis sets to achieve a balance between accuracy and computational cost. researchgate.netacs.org

Researchers have utilized DFT calculations to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound. worldscientific.com For instance, DFT calculations have been used to analyze the reaction paths of the this compound rearrangement, a fundamental organic reaction. acs.org These studies have helped to elucidate the mechanism of this rearrangement, confirming that the rate-determining step is a carbanion migration. acs.org

Furthermore, DFT has been employed to investigate the nonlinear optical (NLO) properties of this compound crystals. worldscientific.com These calculations help in understanding the charge interactions within the molecule, which are crucial for its NLO activity. worldscientific.com The electronic absorption spectrum of this compound has also been predicted using time-dependent DFT (TD-DFT), with results showing good agreement with experimental UV-Vis spectra. everscience.org

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, have also been applied to the study of this compound and related systems. researchgate.netnih.gov These methods, such as Møller–Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, offer a high level of accuracy, although they are often more computationally demanding than DFT. researchgate.netnih.govumich.edu

Ab initio calculations have been instrumental in studying the reaction mechanism of the this compound rearrangement in cyclic 1,2-diones. nih.gov These studies have explored various possible reaction pathways and have been crucial in determining the most feasible route, which involves a ring contraction. nih.govsciforum.net The use of ab initio methods has provided valuable insights into the transition states and intermediates involved in these complex rearrangements. researchgate.net

Basis Set Selection and Optimization

The choice of basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. For this compound, a variety of basis sets have been used, with the selection often depending on the specific property being investigated.

A commonly used basis set for DFT calculations of this compound is the 6-311+G(d,p) basis set. researchgate.neteverscience.org This basis set includes diffuse functions (+) to better describe anions and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. stackexchange.com The use of such basis sets is important for accurately modeling systems with delocalized electrons and hydrogen bonding, both of which are present in this compound.

For more demanding ab initio calculations, larger basis sets such as the correlation-consistent basis sets (e.g., cc-pVTZ, cc-pVQZ) may be employed to approach the complete basis set (CBS) limit, thereby minimizing errors associated with the basis set choice. umich.edu The selection of an appropriate basis set is a compromise between computational cost and desired accuracy, and researchers carefully consider this trade-off when designing their computational studies. umich.edu

Molecular Geometry and Structural Parameters

The molecular geometry of this compound has been extensively studied through both experimental techniques, such as X-ray diffraction, and theoretical calculations. everscience.orgnih.gov These studies provide precise information about the three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles.

Bond Lengths, Bond Angles, and Dihedral Angles

Detailed structural parameters for this compound have been determined. For example, in a monoclinic polymorph of this compound, the two C=O bond lengths were found to be identical at 1.204 (2) Å. nih.gov The alcoholic C—O bonds were measured at 1.428 (2) Å and 1.431 (2) Å. nih.gov The phenyl groups in the molecule are oriented nearly perpendicular to each other, with intersection angles of 83.08 (12)° and 85.16 (12)°. nih.gov The O—C—C—O torsion angles were found to be 159.29 (16)° and 163.99 (15)°. nih.gov

Theoretical calculations using DFT at the B3LYP/6-311+G(d,p) level have also provided optimized structural parameters. everscience.org While there are some deviations between the theoretically computed values and experimental data, these are generally small and can often be attributed to the different conditions of the calculation (gas phase) versus the experiment (crystalline state), where intermolecular interactions play a role. everscience.org

Optimized Geometries and Comparison with Experimental Data

The comparison between theoretically optimized geometries and experimental data is a crucial step in validating the computational methods used. For this compound, the optimized geometries obtained from DFT calculations generally show good agreement with the crystal structures determined by X-ray diffraction. everscience.orgnih.gov

For instance, the calculated bond lengths and angles are typically within a few percent of the experimental values. everscience.orgresearchgate.net These comparisons provide confidence in the theoretical models and allow for a more detailed interpretation of the experimental data. Any significant discrepancies can point to specific intermolecular interactions or other effects that are present in the solid state but not accounted for in the gas-phase calculations. everscience.org

Spectroscopic Simulations and Comparison with Experimental Spectra

Computational simulations of spectra are crucial for the accurate assignment of experimental bands and for understanding the fundamental vibrations and electronic transitions within a molecule.

Theoretical vibrational frequency calculations for this compound have been performed using DFT methods, commonly with the B3LYP functional and basis sets like 6-311+G(d,p). everscience.org The calculated frequencies for Fourier-transform infrared (FT-IR) and FT-Raman spectra show excellent agreement with experimental data after applying appropriate scaling factors. everscience.orgworldscientific.com This concordance allows for precise assignments of vibrational modes. everscience.org

Key vibrational modes of the this compound molecule include:

Phenyl Ring Vibrations: The C-H stretching vibrations of the phenyl rings are typically observed in the region of 3100–3000 cm⁻¹. everscience.org For instance, FT-IR bands at 3059 cm⁻¹ and FT-Raman bands at 3073 cm⁻¹ have been assigned to these modes. everscience.org The C-C stretching vibrations within the aromatic rings are found in the 1650–1400 cm⁻¹ range. everscience.org

Carboxylic Acid Group Vibrations: The vibrations of the carboxylic acid group are highly characteristic. The O-H stretching vibration gives rise to a broad and strong band, often observed around 3400-3500 cm⁻¹. everscience.org In one study, weak and very strong bands were observed at 3387 cm⁻¹ in FT-IR and 3390 cm⁻¹ in FT-Raman, assigned to O-H stretching. everscience.org The carbonyl (C=O) stretching is another prominent feature, typically appearing as a very intense and sharp peak around 1720 cm⁻¹. researchgate.net

Hydroxyl Group Vibrations: The tertiary hydroxyl group's stretching frequency also contributes to the broad absorption in the high-frequency region.

The table below presents a comparison of selected experimental and calculated vibrational frequencies for this compound, demonstrating the accuracy of the DFT B3LYP/6-311+G(d,p) method.

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) (cm⁻¹)Assignment
O-H Stretch (Carboxylic)33873390-Stretching of hydroxyl in COOH group
C-H Stretch (Aromatic)305930733069, 3066Stretching of C-H bonds in phenyl rings
C=O Stretch (Carboxylic)1720 (sharp, intense)--Stretching of carbonyl group
C-C Stretch (Aromatic)1619, 1488, 143516081621, 1497, 1454, 1618Stretching of carbon-carbon bonds in phenyl rings
C-H In-plane Bend-11711322, 1168Bending of aromatic C-H bonds within the plane

Time-dependent Density Functional Theory (TD-DFT) is the primary method for simulating electronic absorption (UV-Vis) spectra. everscience.orgresearchgate.net For this compound, TD-DFT calculations, often performed at the B3LYP/6-311+G(d,p) level, predict the electronic transitions that are responsible for its UV-Vis absorption profile. everscience.org

Experimental UV-Vis analysis shows that this compound crystals are transparent in the wavelength region of 257-1100 nm. researchgate.net Theoretical calculations have identified the key electronic transitions. For instance, the maximum absorption peaks observed experimentally at 266 nm and 235 nm are attributed to π-π* transitions. everscience.org These transitions primarily involve the aromatic rings and the carboxylic acid group. everscience.org

Computational analysis reveals that the main electronic transitions are from the Highest Occupied Molecular Orbital (HOMO) and nearby orbitals (like HOMO-1) to the Lowest Unoccupied Molecular Orbital (LUMO) and its adjacent orbitals (like LUMO+1). everscience.org One study detailed the contributions as follows:

HOMO-1 to LUMO: 43% contribution

HOMO to LUMO: 24% contribution

HOMO to LUMO+1: 16% contribution everscience.org

This confirms that the absorption properties are governed by charge transfer events within the molecule. everscience.org

Molecular Orbital Analysis

Molecular orbital analysis provides critical information about the electronic structure, reactivity, and charge distribution within a molecule.

The frontier molecular orbitals, HOMO and LUMO, are central to understanding chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scispace.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scispace.com

ParameterCalculated Value (eV)Significance
E(HOMO)-5.7006Energy of the highest occupied molecular orbital
E(LUMO)-1.2466Energy of the lowest unoccupied molecular orbital
ΔE (LUMO-HOMO)4.454Indicates molecular stability and charge transfer potential

Data from a study on brucinium benzilate, reflecting the properties of the benzilate anion. scispace.com

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization, hyperconjugative interactions, and donor-acceptor relationships within a molecule. uni-muenchen.de It transforms the calculated wavefunction into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.de

In this compound, NBO analysis reveals significant intramolecular hyperconjugative interactions. everscience.org These interactions involve the overlap of filled (donor) orbitals with empty (acceptor) orbitals, leading to electron delocalization and stabilization of the molecule. Key interactions identified include those between the π orbitals of the phenyl rings (e.g., π(C1-C2)) and the antibonding π* orbitals of adjacent bonds (e.g., π*(C3-C4)). everscience.org

Furthermore, NBO analysis quantifies the stabilization energy (E²) associated with these donor-acceptor interactions. scispace.com For instance, in the related brucinium benzilate, a very high stabilization energy of 322.86 kcal/mol was calculated for the interaction between the lone pair of the most basic nitrogen and a proton, while the resonance within the carboxylate anion (COO⁻) also contributes significantly to stability. scispace.com In the context of the this compound rearrangement, NBO analysis of intermediates shows changes in Wiberg bond indices, quantifying the progress of bond breaking and bond formation during the reaction. beilstein-journals.org For example, in the rearrangement of cyclobutane-1,2-dione, the Wiberg bond index for the breaking C1–C4 bond decreases from 0.92 in the intermediate to 0.35 in the transition state. beilstein-journals.org

Mechanistic Computational Studies of Rearrangement Pathways

The this compound rearrangement, a classic organic reaction known since the 19th century, involves the conversion of a 1,2-diketone (like benzil) into an α-hydroxy carboxylic acid (this compound) under basic conditions. acs.org Despite its long history, detailed mechanistic insights, particularly from a computational perspective, have only been explored more recently. acs.org

DFT calculations have been instrumental in mapping the potential energy surface of the rearrangement. acs.org Studies have modeled the reaction R−CO−CO−R + OH⁻ → R₂C(OH)−COO⁻ (where R = Ph for benzil) often including explicit water molecules to simulate solvation and proton relay. acs.org

The mechanism is understood to proceed through several key steps:

Nucleophilic Addition: A hydroxide (B78521) ion attacks one of the carbonyl carbons to form a tetrahedral intermediate. beilstein-journals.orgacs.org

Conformational Change: Rotation around the central C-C bond may occur to position the migrating group for the subsequent step. acs.org

researchgate.netacs.org-Anionic Migration: The rate-determining step is the migration of a phenyl group (a carbanion shift) from one carbon to the adjacent carbonyl carbon. acs.org This is noteworthy as carbanionic researchgate.netacs.org shifts are generally considered less favorable than their carbonium ion counterparts. acs.org

Proton Transfer: A rapid proton relay, often mediated by solvent water molecules, leads to the final α-hydroxy carboxylate product. acs.org

Computational studies have confirmed that the carbanion migration has the highest activation energy and is therefore the rate-limiting step. acs.org The feasibility of this seemingly unfavorable carbanion shift has been attributed to the specific electronic structure of the 1,2-dicarbonyl system. beilstein-journals.org The interaction is governed by the frontier molecular orbitals (FMOs), where the shape of the LUMO of the 1,2-diketone facilitates the migration. beilstein-journals.orgacs.org

For cyclic 1,2-diones, this rearrangement leads to a ring contraction. beilstein-journals.org Computational studies on cyclobutane-1,2-dione, for example, have shown that the this compound-type rearrangement to form a cyclopropane (B1198618) carboxylic acid derivative is the overwhelmingly preferred pathway compared to other potential ring-opening reactions, a finding that aligns with experimental observations. beilstein-journals.org

Transition State Characterization and Energy Barriers

The this compound rearrangement is a classic example of a 1,2-anionic rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid. Computational studies have been instrumental in elucidating the mechanism of this reaction, which is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of benzil (B1666583). This is followed by a bond rotation to allow the migrating group to align for an attack on the adjacent carbonyl group. wikipedia.org

The rate-determining step of the reaction is the migration of a phenyl group in the intermediate adduct. acs.org This migration proceeds through a concerted, yet asynchronous, transition state. wikipedia.org Density functional theory (DFT) calculations have been employed to determine the energy barriers for this process. For the rearrangement of a cyclic 1,2-dione, cyclobutane-1,2-dione, the Gibbs free energy of activation (ΔG≠) for the this compound type rearrangement was calculated to be approximately 15 kcal mol⁻¹ relative to the tetrahedral intermediate. researchgate.net In another study, the rate-determining methyl migration in the rearrangement of a methyl analogue was found to have the highest activation energy (ΔE) among the reaction steps, which include OH⁻ addition, C-C rotation, and proton relay. acs.org

Calculations have also shown that the transition state for the methyl migration involves a significant charge build-up on the migrating methyl group, as high as 0.22, with the methyl group positioned between the two central carbon atoms. chemeurope.com

Table 1: Calculated Energy Barriers for this compound Type Rearrangements

Reactant SystemComputational MethodCalculated ParameterValue (kcal/mol)Reference
Cyclobutane-1,2-dioneM06-2XGibbs Free Energy of Activation (ΔG≠)~15 researchgate.net
Biacetyl (Methyl analogue)DFTActivation Energy (ΔE)Highest in reaction sequence acs.org

Role of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory has been applied to understand the feasibility of the seemingly unfavorable 1,2-carbanion rearrangement in the this compound reaction. At first glance, a 1,2-anionic shift is considered symmetry-forbidden. chemeurope.com This is because it would involve the interaction of a filled carbanionic orbital with the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent carbonyl group, which is an antibonding π* orbital with a node, leading to a symmetry-forbidden overlap. chemeurope.com

However, computational studies have revealed that the LUMO of a 1,2-diketone system is a 4-electron system without a node between the two carbonyl carbons. This nodeless character of the LUMO makes the transition symmetry-allowed. chemeurope.com The interaction between the highest occupied molecular orbital (HOMO) of the migrating carbanion and the LUMO of the acceptor carbonyl group is therefore a favorable one, facilitating the rearrangement. The energy of the LUMO of benzoylformic acid, an analogue, highlights its distinct properties compared to normal alkenes, which contributes to the allowed nature of this acs.orgworldscientific.com-anionic shift. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Analysis of this compound Rearrangement

SystemKey FindingSignificanceReference
1,2-DiketoneThe LUMO is a 4-electron system with no node on the central C-C bond.The 1,2-anionic rearrangement becomes a symmetry-allowed process. chemeurope.com
Benzoylformic AcidThe LUMO exhibits distinct properties compared to typical alkenes.Facilitates the acs.orgworldscientific.com-anionic shift. researchgate.net

Solvation Effects in Computational Models

Computational models have demonstrated that solvent molecules, particularly water, play a crucial role in the this compound rearrangement. These models often include explicit water molecules to accurately simulate the reaction environment. wikipedia.orgacs.org The inclusion of a water tetramer in DFT calculations has been shown to be effective for both solvating the hydroxide ion and facilitating the proton relay that occurs during the reaction. acs.org

Calculations have indicated that the presence of four water molecules is important for stabilizing the charge build-up that occurs throughout the reaction sequence. wikipedia.orgchemeurope.com These water molecules can also act as a shuttle for the efficient transfer of a proton in the final steps of the mechanism, leading to the formation of the benzilate anion. chemeurope.com The use of implicit solvation models, such as the SMD model, has also been employed to account for the effect of the solvent on the molecular geometries and energies during the reaction. nih.gov

Nonlinear Optical (NLO) Properties from Theoretical Calculations

This compound has been identified as a material with interesting nonlinear optical (NLO) properties, making it a candidate for applications in photonics and optoelectronics. worldscientific.comresearchgate.netresearchgate.netresearchgate.netelixirpublishers.com Theoretical calculations, primarily using Density Functional Theory (DFT), have been employed to predict and understand these properties at the molecular level. worldscientific.comresearchgate.netresearchgate.net

Molecular Hyperpolarizabilities, Dipole Moment, and Polarizability

The NLO response of a molecule is fundamentally related to its molecular hyperpolarizability. The first-order molecular hyperpolarizability (β), dipole moment (μ), and polarizability (α) of this compound have been evaluated using DFT methods. worldscientific.comresearchgate.netresearchgate.net These calculations help in understanding the charge distribution and the potential for second harmonic generation (SHG).

One study reported the calculated first-order hyperpolarizability (β) to be 1.49 x 10⁻³⁰ esu. researchgate.net The dipole moment and polarizability are also key parameters that influence the NLO properties. The HOMO-LUMO energy gap is another important factor, as a smaller gap generally leads to a larger hyperpolarizability. For this compound, the HOMO-LUMO energy gap is confirmed to be significant, indicating charge interactions within the molecule. worldscientific.comresearchgate.netresearchgate.net

Table 3: Calculated NLO Properties of this compound

PropertySymbolCalculated ValueComputational MethodReference
First-order Molecular Hyperpolarizabilityβ1.49 x 10⁻³⁰ esuDFT researchgate.net
Dipole MomentμNon-zeroDFT worldscientific.comresearchgate.net
Polarizabilityα-DFT worldscientific.comresearchgate.netresearchgate.net
HOMO-LUMO Energy GapΔE-DFT worldscientific.comresearchgate.netresearchgate.net

Third Order Nonlinear Effects

Beyond the second-order effects, the third-order NLO properties of this compound have also been a subject of theoretical investigation. Third-order effects are related to the second hyperpolarizability (γ) and are relevant for applications such as third harmonic generation (THG). researchgate.netsmu.ca

Theoretical studies on materials similar to this compound have utilized DFT and time-dependent DFT (TD-DFT) to evaluate the second and third-order NLO responses. rsc.org For a related compound, dibenzoylmethane, the third-order nonlinear susceptibility (χ⁽³⁾), nonlinear refractive index (n₂), and nonlinear absorption coefficient (β) were determined to be 3.65 × 10⁻⁵ esu, 6.42 × 10⁻⁸ cm²/W, and 7.2 × 10⁻⁴ cm/W, respectively. researchgate.net While specific values for this compound's second hyperpolarizability from theoretical calculations were not found in the provided search results, the investigation of related compounds suggests that this compound and its derivatives are promising materials for third-order NLO applications. researchgate.net

Applications in Organic Synthesis

Role as a Precursor in Complex Molecule Synthesis

Benzilic acid is a well-established starting point for the synthesis of a variety of complex molecules, particularly glycollate pharmaceuticals that act as antagonists of muscarinic acetylcholine (B1216132) receptors. slideshare.netwikipedia.orgmuscatchemical.com Its structural framework, featuring a hydroxyl group and a carboxylic acid group attached to the same carbon, which is also bonded to two phenyl groups, makes it an ideal precursor for esterification reactions to produce these bioactive compounds.

Notable pharmaceuticals synthesized from this compound include:

Clidinium bromide: This anticholinergic agent, used to treat gastrointestinal disorders, is synthesized using this compound as a key intermediate. slideshare.netchegg.com The synthesis involves the esterification of 3-hydroxy-1-methylquinuclidine with this compound.

Flutropium bromide: A bronchodilator, this compound is also prepared through the esterification of a tropine (B42219) derivative with this compound. slideshare.netwikipedia.org

Mepenzolate bromide: Another anticholinergic drug, its synthesis relies on the esterification of N-methyl-3-piperidinol with this compound. slideshare.netwikipedia.org

Beyond pharmaceuticals, this compound is a regulated precursor for the synthesis of the incapacitating agent 3-Quinuclidinyl benzilate (BZ), a compound controlled under the Chemical Weapons Convention. slideshare.netwikipedia.org The synthesis involves the esterification of 3-quinuclidinol (B22445) with this compound.

The general synthetic utility of this compound as a precursor is summarized in the table below.

Target MoleculeClassificationSynthetic Role of this compound
Clidinium bromideAnticholinergic PharmaceuticalKey intermediate for esterification
Flutropium bromideBronchodilator PharmaceuticalKey intermediate for esterification
Mepenzolate bromideAnticholinergic PharmaceuticalKey intermediate for esterification
3-Quinuclidinyl benzilate (BZ)Incapacitating AgentDirect precursor for esterification

Asymmetric Synthesis of Chiral α-Hydroxy Acids

The this compound rearrangement, the reaction used to synthesize this compound itself, has been adapted for the asymmetric synthesis of chiral α-hydroxy acids and their derivatives. rsc.org This stereoselective transformation is a powerful tool for accessing optically active molecules that are significant in medicinal chemistry and materials science. rsc.orgresearchgate.net

Recent advancements have led to the development of catalytic asymmetric versions of the benzilic ester rearrangement, which allows for the synthesis of chiral α-hydroxy esters with high levels of enantioselectivity. researchgate.netnih.gov These reactions typically employ a chiral catalyst, often a metal complex with a chiral ligand, to control the stereochemical outcome of the rearrangement.

One notable example involves the use of a copper(II) triflate (Cu(OTf)₂) catalyst in conjunction with a chiral bisoxazoline (BOX) ligand. nih.gov This catalytic system has been successfully used in the reaction of 2,3-diketoesters with alcohols to produce a variety of α-aryl substituted-α-hydroxy malonates (chiral tartronic esters). rsc.orgnih.gov

The key findings from this research are highlighted in the following table.

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)
Cu(OTf)₂ / Chiral BOX ligand2,3-DiketoestersChiral α-hydroxy malonatesUp to 97%

Preliminary mechanistic studies suggest that the enantiodetermining step in this process is the initial hemiketalization. nih.gov The development of such catalytic asymmetric methods represents a significant advance, as it provides efficient access to valuable chiral building blocks that were previously difficult to synthesize. researchgate.net

Multi-Step Synthesis Pathways

This compound is itself the product of a well-known multi-step synthesis, which serves as a classic example in organic chemistry education. This pathway begins with the dimerization of benzaldehyde (B42025) and proceeds through key intermediates, benzoin (B196080) and benzil (B1666583), before the final rearrangement step. latech.edursc.org

Benzoin Condensation: Two molecules of benzaldehyde undergo a condensation reaction, typically catalyzed by a nucleophile such as cyanide or thiamine (B1217682), to form benzoin (an α-hydroxyketone).

Oxidation of Benzoin: The secondary alcohol group in benzoin is then oxidized to a ketone, yielding benzil (a 1,2-diketone). This oxidation can be achieved using various oxidizing agents, such as nitric acid or copper(II) acetate. kpi.ua

This compound Rearrangement: The final step is the base-catalyzed rearrangement of benzil. In the presence of a strong base like potassium hydroxide (B78521), benzil undergoes a 1,2-aryl shift to form the potassium salt of this compound (potassium benzilate). Subsequent acidification yields the final product, this compound. latech.edursc.orgorganic-chemistry.org

A summary of the reagents and conditions for this multi-step synthesis is provided below.

StepStarting MaterialKey Reagents/CatalystsIntermediate/Product
1BenzaldehydeThiamine or KCNBenzoin
2BenzoinNitric Acid or Copper(II) Acetate/Ammonium (B1175870) NitrateBenzil
3BenzilPotassium Hydroxide (KOH), then an acid (e.g., HCl)This compound

This synthetic sequence demonstrates several fundamental organic reactions, including condensation, oxidation, and molecular rearrangement. wikipedia.orgorgsyn.org

Polymer Chemistry Applications

While this compound itself is not a common monomer in polymer synthesis, its precursor, benzil, and the this compound rearrangement reaction have found applications in polymer chemistry.

Benzil is utilized as a photoinitiator for the free-radical curing of polymer networks. researchgate.net Upon exposure to ultraviolet radiation, benzil decomposes to generate free-radical species that can initiate polymerization or crosslinking reactions between polymer chains. This property is particularly useful in applications requiring photochemically induced curing of materials. nih.gov

Furthermore, the benzil-benzilic acid rearrangement has been studied within crosslinked macromolecular systems. kpi.ua Research has been conducted on polymer-bound benzil analogues to investigate how the rigidity and molecular structure of the polymer matrix affect the rate and extent of the rearrangement. In these studies, benzil units are covalently attached to a polymer support (e.g., a styrene-divinylbenzene copolymer), and the rearrangement is initiated by adding a base. The accessibility of the hydroxide ions to the benzil functional groups within the polymer matrix was found to be a critical factor influencing the reaction's efficiency. kpi.ua

Although direct polymerization of this compound is not prevalent, the synthesis of poly(α-hydroxy acids) is a related and important area of polymer chemistry. acs.orgnih.govrsc.org These biodegradable polyesters are typically synthesized via the ring-opening polymerization of cyclic monomers derived from α-hydroxy acids. nih.govrsc.org While not directly employing this compound, this field of research underscores the utility of the α-hydroxy acid functional group in creating functional and degradable polymers. researchgate.netnih.gov

Biological Activity and Mechanistic Insights

Benzilic Acid as a Starting Point for Glycollate Pharmaceuticals

This compound serves as a crucial starting material in the synthesis of glycollate pharmaceuticals. wikipedia.orgatamanchemicals.com These compounds are primarily antagonists of the muscarinic acetylcholine (B1216132) receptors and are utilized for their anticholinergic properties. wikipedia.orgatamanchemicals.com The esterification of the carboxylic acid group of this compound with various amino alcohols yields esters with significant biological activity. nih.gov

Notable examples of pharmaceuticals derived from this compound include:

Clidinium: Used in combination with other drugs to treat peptic ulcer disease. wikipedia.orgatamanchemicals.com

Mepenzolate: An antimuscarinic agent used for gastrointestinal motility disorders. drugbank.com

Flutropium: An anticholinergic agent. wikipedia.orgatamanchemicals.com

The core this compound structure, specifically the diphenylglycolic acid moiety, is a key pharmacophore in these drugs, responsible for their interaction with muscarinic receptors. wikipedia.orgatamanchemicals.com

Antimicrobial and Anti-inflammatory Effects of Derivatives

Derivatives of this compound have demonstrated notable antimicrobial and anti-inflammatory properties. The introduction of various substituents onto the phenyl rings of the this compound scaffold significantly influences their biological efficacy. sphinxsai.com

Antimicrobial Activity:

Studies have shown that certain substituted this compound derivatives possess potent antibacterial activity. For instance, the introduction of electron-withdrawing groups, such as chloro and nitro substituents, on the benzene rings enhances the antibacterial potency. sphinxsai.com One study revealed that 2,2'-dichloro this compound and 2'-chloro-4-methoxy-3-nitro this compound exhibited excellent activity against both Gram-positive and Gram-negative bacteria. sphinxsai.com The antimicrobial effects are often dose-dependent, with higher concentrations leading to greater inhibition of bacterial growth. sphinxsai.comresearchgate.net

Antibacterial Activity of Substituted this compound Derivatives
CompoundTest OrganismZone of Inhibition (mm) at 100 µg/mL
2'-chloro-4-methoxy-3-nitro-benzilic acidStaphylococcus aureus11
Klebsiella pneumoniaeSignificant Inhibition
E. coliSignificant Inhibition
2,2'-dichloro this compoundVarious BacteriaExcellent Activity
Methyl benzilateVarious BacteriaNot Observed
4,4'-dibromo this compoundVarious BacteriaNot Observed

Anti-inflammatory Activity:

The anti-inflammatory potential of this compound derivatives has also been investigated. Research on various benzoic acid derivatives has shown that they can inhibit edema in animal models. nih.gov For instance, a study on acylic hydroxy unsaturated fatty acids from Styrax benzoin (B196080) demonstrated a strong concentration-dependent inhibition of lipopolysaccharide (LPS)-induced nitric oxide release, a key inflammatory mediator. ekb.eg One of the compounds showed a strong anti-inflammatory effect with an IC50 of 13.5 µM. ekb.eg Another study on a salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, showed it could significantly reduce inflammatory parameters in LPS-induced rats, hypothetically through the inhibition of cyclooxygenase-2 (COX-2). nih.gov

DNA Binding Studies of this compound Compounds

The interaction of this compound derivatives, particularly their metal complexes, with DNA is an area of active research, with implications for the development of new anticancer agents. ias.ac.innih.gov These compounds can bind to DNA through various modes, including intercalation and groove binding, and in some cases, can induce DNA cleavage. ias.ac.inresearchgate.net

Studies on metal complexes of Schiff bases derived from benzimidazole, which can be structurally related to this compound derivatives, have shown that these complexes can act as strong DNA binders. nih.gov The binding affinity is often influenced by the metal ion and the specific ligands. unipa.it For example, zinc(II) complexes with 2,6-bis(benzimidazol-2-yl) pyridine (B92270) have been shown to intercalate into DNA base pairs. researchgate.net

The binding constants (K_b) are a measure of the affinity of the compound for DNA. For some metal complexes, these values can be in the range of 10^3 to 10^5 M⁻¹, indicating a moderate to strong interaction. nih.gov Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, along with viscosity measurements, are commonly used to study these interactions. ias.ac.in An increase in the viscosity of a DNA solution upon addition of a compound is often indicative of an intercalative binding mode. ias.ac.in

Antioxidant Activity (e.g., DPPH scavenging)

Several studies have investigated the antioxidant potential of this compound and its derivatives. The ability of these compounds to scavenge free radicals is a key measure of their antioxidant activity. innovareacademics.in The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this property. mdpi.com

Research has shown that the antioxidant activity of this compound derivatives is dependent on their chemical structure, including the nature and position of substituents on the aromatic rings. innovareacademics.in For instance, the presence of electron-donating groups can influence the radical scavenging ability. innovareacademics.in One study found that halogen-substituted benzilic acids, such as those with chlorine or bromine, exhibited enhanced antioxidant potency. innovareacademics.in

DPPH Radical Scavenging Activity of Benzylic Acid-Derived Bromophenols
CompoundIC50 (µg/mL)
BHT (Standard)4.12
Compound 254.27
Compound 16.41
Compound 276.86
Compound 2810.66
BHA (Standard)11.17

IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals. nih.gov

The results from these studies suggest that derivatives of this compound can be effective free radical scavengers, which is a property associated with potential benefits in mitigating oxidative stress-related conditions. nih.gov

Interaction with Biological Systems at a Molecular Level

Molecular docking studies have provided valuable insights into the interaction of this compound and its derivatives with biological targets at the molecular level. rjptonline.orgresearchgate.net These computational techniques help to predict the binding affinity and orientation of a ligand (the this compound derivative) within the active site of a protein. nih.gov

For example, docking studies have been performed to investigate the interaction of this compound derivatives with proteins such as sirtuin 3 (SIRT3), which is implicated in various human cancers. rjptonline.org These studies have shown that this compound can fit into the active site of the protein, and the docking scores, which are a measure of the binding affinity, can be comparable to that of known ligands. rjptonline.org One study found that this compound had a good docking score of -8.767 kcal/mol with the SIRT3 protein. rjptonline.org

Furthermore, molecular docking has been used to rationalize the observed antibacterial activity of this compound derivatives. researchgate.net For instance, the docking of 2'-chloro-4-methoxy-3-nitro this compound into the active site of a bacterial enzyme revealed a high docking score, suggesting a strong interaction that could account for its potent antibacterial effect. researchgate.net These studies often highlight the importance of specific interactions, such as hydrogen bonding and hydrophobic interactions, in the binding of the ligand to the protein. researchgate.net

Environmental and Industrial Considerations

Degradation Pathways and Environmental Fate

The environmental fate of benzilic acid is influenced by both biotic and abiotic degradation processes. While specific studies on the comprehensive degradation pathways of this compound are not extensively documented, inferences can be drawn from the behavior of structurally similar aromatic carboxylic acids, such as benzoic acid.

Biotic Degradation:

Microbial degradation is a primary pathway for the breakdown of aromatic compounds in the environment. Bacteria, in particular, have evolved diverse catabolic pathways to utilize these compounds as carbon and energy sources. The degradation of aromatic acids like benzoic acid typically proceeds through aerobic or anaerobic pathways.

Under aerobic conditions, the bacterial degradation of aromatic rings often involves initial activation by mono- or dioxygenase enzymes, leading to the formation of catechol or protocatechuate. These intermediates then undergo ring cleavage through either ortho- or meta-cleavage pathways, subsequently funneling into central metabolic routes like the Krebs cycle. For this compound, a plausible initial step would be the hydroxylation of one or both of the phenyl rings, followed by ring fission. The presence of the hydroxyl and carboxylic acid groups may influence the specific enzymes involved and the subsequent intermediates formed.

Under anaerobic conditions, the degradation of aromatic compounds is more challenging due to the lower energy yield. The general strategy involves an initial reduction of the aromatic ring, followed by hydrolytic cleavage. For benzoic acid, this involves conversion to benzoyl-CoA, which is then dearomatized. A similar pathway could be hypothesized for this compound, although the steric hindrance from the two phenyl groups might affect the rate and efficiency of this process.

Abiotic Degradation:

Abiotic degradation processes, such as photolysis and hydrolysis, can also contribute to the transformation of this compound in the environment.

Photodegradation: In the presence of sunlight, particularly UV radiation, organic molecules can undergo photodegradation. For aromatic compounds, this can involve the generation of reactive oxygen species that attack the aromatic ring, leading to hydroxylation and eventual ring cleavage. The rate of photodegradation is dependent on various factors, including the intensity of solar radiation, the presence of photosensitizers in the water or soil matrix, and the pH of the medium.

Hydrolysis: While the ester derivatives of this compound would be susceptible to hydrolysis, the carboxylic acid group itself is stable under typical environmental pH conditions. Therefore, direct hydrolysis of this compound is not considered a significant degradation pathway.

Degradation TypePathwayKey Intermediates (Hypothesized for this compound)Environmental Compartment
Biotic (Aerobic) Ring Hydroxylation and CleavageHydroxylated this compound, Catechol-like derivativesSoil, Water
Biotic (Anaerobic) Ring Reduction and CleavageBenzoyl-CoA-like derivativesSediments, Anoxic Waters
Abiotic PhotodegradationHydroxylated derivatives, Ring-opened productsSurface Waters, Soil Surface

Green Chemistry Principles in Industrial Production

The industrial synthesis of this compound has traditionally involved methods that utilize harsh reagents and organic solvents, leading to environmental concerns related to waste generation and energy consumption. In response, the application of green chemistry principles has driven the development of more sustainable and environmentally benign production methods.

The twelve principles of green chemistry provide a framework for designing chemical processes that minimize their environmental impact. Key principles relevant to this compound production include waste prevention, atom economy, use of safer solvents and auxiliaries, and energy efficiency.

Solvent-Free and Solid-State Reactions:

A significant advancement in the green synthesis of this compound is the move towards solvent-free or solid-state reaction conditions. wjpmr.com Traditional methods often employ ethanol (B145695) as a solvent, which requires energy for its removal and can contribute to volatile organic compound (VOC) emissions. wjpmr.comchem21labs.com

One prominent green method involves the solid-state grinding of benzil (B1666583) with a solid base, such as sodium hydroxide (B78521) (NaOH), followed by heating. wjpmr.comyoutube.com This approach eliminates the need for a solvent, simplifying the work-up procedure and reducing waste. wjpmr.com The reaction proceeds through a this compound rearrangement, a 1,2-rearrangement of the 1,2-diketone (benzil) to form the α-hydroxy carboxylic acid (this compound). wikipedia.org

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions and often leads to higher yields in shorter reaction times, aligning with the principle of energy efficiency. davjalandhar.com The microwave-assisted synthesis of this compound from benzil and potassium hydroxide (KOH) in the absence of a solvent has been demonstrated to be a rapid and efficient method. davjalandhar.com

Alternative Bases and Catalysts:

The choice of base is another area where green chemistry principles can be applied. While strong bases like NaOH and KOH are effective, they can be corrosive. Research has explored the use of quaternary ammonium (B1175870) hydroxides as an alternative base for the rearrangement of benzils to benzilic acids. google.com This can potentially reduce the generation of metallic effluent waste, which may require costly treatment. google.com

The overarching goal of these green chemistry approaches is to enhance the sustainability of this compound production by reducing waste, minimizing energy consumption, and avoiding the use of hazardous materials.

Green Chemistry PrincipleApplication in this compound SynthesisExample Method
Waste Prevention Eliminating the need for organic solvents reduces solvent waste.Solid-state grinding of benzil and NaOH. wjpmr.com
Atom Economy The this compound rearrangement is inherently atom-economical.All atoms of the reactants (benzil and hydroxide) are incorporated into the product.
Safer Solvents & Auxiliaries Water is used as a solvent in the work-up instead of organic solvents.Dissolving the reaction mixture in water before acidification. wjpmr.comscribd.com
Energy Efficiency Shorter reaction times and lower energy input.Microwave-assisted synthesis. davjalandhar.com
Use of Renewable Feedstocks (Future prospect) Developing pathways from bio-based starting materials.Not yet established for this compound.
Reduce Derivatives Direct conversion of benzil to this compound without protecting groups.The this compound rearrangement is a direct conversion.
Catalysis Using catalytic amounts of reagents instead of stoichiometric amounts.(Future prospect) Development of catalytic rearrangement methods.

Analytical Methods for Environmental Monitoring (e.g., in soil and water samples)

The detection and quantification of this compound in environmental matrices such as soil and water are crucial for assessing its potential presence and impact. As this compound is a known degradation product of the chemical warfare agent BZ, its detection can serve as an indicator of the historical use of such agents. chem21labs.com Various analytical techniques, primarily chromatographic methods, are employed for this purpose.

Sample Preparation:

Effective sample preparation is a critical first step to isolate and concentrate this compound from complex environmental samples and remove interfering substances.

Water Samples: For water samples, solid-phase extraction (SPE) is a commonly used technique. The water sample is passed through a cartridge containing a solid sorbent that retains the this compound. The analyte is then eluted with a small volume of an organic solvent. Liquid-liquid extraction (LLE) is another option, where the analyte is partitioned from the aqueous phase into an immiscible organic solvent.

Soil and Sediment Samples: The extraction of this compound from solid matrices is more complex. Techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be used with a suitable solvent to extract the analyte from the soil particles. The resulting extract typically requires a clean-up step, which may involve SPE, to remove co-extracted matrix components that could interfere with the analysis.

Chromatographic Analysis:

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary instrumental techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. sielc.com A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com Detection is typically achieved using a diode-array detector (DAD) or a mass spectrometer (MS). LC-MS provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of this compound at low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the carboxylic acid and hydroxyl groups of this compound usually require derivatization to increase its volatility and thermal stability. This involves reacting the this compound with a derivatizing agent to convert these polar functional groups into less polar ethers and esters. Following derivatization, the analyte is separated on a capillary GC column and detected by a mass spectrometer. GC-MS offers excellent separation efficiency and provides structural information for confident identification.

The choice of analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Analytical TechniquePrincipleSample TypeDetection Method
HPLC-DAD/MS Separation based on polarity.Water, Soil ExtractsUV-Vis Absorbance (DAD), Mass-to-charge ratio (MS)
GC-MS Separation based on volatility (after derivatization).Water, Soil ExtractsMass-to-charge ratio (MS)

Q & A

Q. What are the critical steps and parameters in synthesizing benzilic acid from benzaldehyde?

The synthesis involves three key steps:

  • Benzoin formation : Benzaldehyde undergoes thiamine-catalyzed condensation. Temperature control (<66°C) is critical to avoid side reactions .
  • Oxidation to benzil : Benzoin is oxidized with nitric acid, requiring careful handling due to toxic NO₂ fumes. Yields (~59–77%) depend on purity of intermediates .
  • This compound rearrangement : Benzil reacts with KOH in ethanol, followed by acidification. Monitoring color changes (e.g., purple to yellow) ensures completion . Methodological Insight: Optimize crystallization (e.g., ice baths) and validate purity via melting points (benzil: 94–95°C; this compound: 147–150°C) .

Q. How can recrystallization improve this compound purity, and what metrics validate success?

Recrystallization from hot ethanol or water removes impurities. Key steps:

  • Dissolve crude product in minimal hot solvent.
  • Cool slowly to induce crystal growth.
  • Filter and dry crystals under vacuum . Validation: Compare observed melting points (MP) to literature values (this compound: 150°C). Narrow MP ranges (e.g., 152–153.9°C vs. 155–156.5°C) indicate residual solvent, necessitating re-crystallization .

Q. Which spectroscopic techniques confirm this compound structure?

  • IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~2500–3000 cm⁻¹) groups .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.5 ppm) and carboxylic acid protons (δ 12–13 ppm) confirm backbone structure .
  • Mass Spectrometry : Molecular ion peak at m/z 228 (C₁₄H₁₂O₃) .

Advanced Research Questions

Q. What mechanistic insights explain the this compound rearrangement?

The reaction proceeds via nucleophilic attack by hydroxide on one benzil carbonyl, forming a tetrahedral intermediate. A 1,2-aryl shift generates a carboxylate, which acidifies to this compound. The mechanism avoids carbocation formation, favoring radical or concerted pathways .

Q. How do substituents influence the oxidative decarboxylation kinetics of this compound derivatives?

Substituents alter reaction rates in Ce(IV)-mediated oxidations. Electron-withdrawing groups (e.g., -NO₂) accelerate decarboxylation due to increased acidity (lower pKa), while electron-donating groups (e.g., -OCH₃) slow it. Hammett plots (ρ ≈ -0.7 in acetonitrile) suggest a radical-based transition state .

Q. Can this compound rearrangements be applied to natural product synthesis?

Yes. For example:

  • Preuisolacone A : Late-stage this compound rearrangement forms a strained carbocycle .
  • Dactylicapnosine B : Cobalt-mediated rearrangement of a quinone derivative enables ring contraction . Methodological Note: Steric and electronic effects dictate regioselectivity; DFT calculations aid in predicting transition states .

Q. What role do this compound derivatives play in antimicrobial research?

Derivatives like brucinium benzilate exhibit antimicrobial activity. Studies use:

  • ATR-IR/FT-Raman : Confirm functional groups post-synthesis.
  • HOMO-LUMO analysis : Predict electron transfer efficiency, correlating with bioactivity .

Q. How are kinetic studies designed to analyze this compound reactions?

  • Spectrophotometry : Track Ce(IV) consumption at 320 nm in H₂SO₄ or HCl-HOAc media .
  • Potentiometric Titration : Determine pKa values of substituted derivatives to correlate acidity with reactivity .

Q. What variables impact yields in multistep this compound synthesis?

  • Benzoin Purity : Impurities reduce benzil yields; use fresh thiamine and strict temperature control .
  • Oxidation Time : Prolonged heating (>1 hr) ensures complete benzoin-to-benzil conversion .
  • Rearrangement pH : Maintain alkaline conditions (pH >12) to stabilize the carboxylate intermediate .

Q. How are hazardous intermediates managed during synthesis?

  • Nitric Acid : Use fume hoods to avoid NO₂ exposure; neutralize waste with NaHCO₃ .
  • Benzil : Handle as a sensitizer; use gloves and avoid inhalation .

Data Contradictions and Resolution

  • Yield Discrepancies : Reported this compound yields vary (17–57%) due to differences in crystallization efficiency and intermediate purity. Repetitive recrystallization improves yields but extends synthesis time .
  • Melting Point Variability : Wet products (e.g., 152–153.9°C vs. 150°C literature) highlight the need for thorough drying .

Key Thermodynamic Data (NIST)

PropertyValueReference
Molecular Weight228.2433 g/mol
Melting Point (Tfus)422–423 K
InChIKeyUKXSKSHDVLQNKG-UHFFFAOYSA-N

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.